Anabaseine-d4

Vue d'ensemble

Description

Anabaseine-d4 is a deuterated form of anabaseine, an alkaloid toxin produced by certain marine worms and ants. It is structurally similar to nicotine and anabasine, and it acts as an agonist on nicotinic acetylcholine receptors in both the central and peripheral nervous systems . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and pharmacodynamics of anabaseine due to its stability and traceability in mass spectrometry .

Mécanisme D'action

Target of Action

Anabaseine-d4 primarily targets nicotinic acetylcholine receptors (nAChRs) in both the central nervous system (CNS) and peripheral nervous system (PNS) . These receptors play a crucial role in transmitting signals in the nervous system. This compound has a higher binding affinity for nAChRs in the brain with an α7 subunit, as well as skeletal muscle receptors .

Mode of Action

The iminium form of this compound binds to most nAChRs in the CNS and PNS . This binding causes the depolarization of neurons, leading to the release of both dopamine and norepinephrine . This interaction results in changes in neuronal activity and neurotransmitter release, influencing various physiological processes.

Biochemical Pathways

This compound affects the cholinergic pathway, which involves the neurotransmitter acetylcholine. By acting as an agonist on nAChRs, this compound influences the signaling in this pathway, affecting downstream effects such as muscle contraction, heart rate, and other autonomic functions .

Pharmacokinetics

It is known that this compound is used as an internal standard for quantifying anabasine levels in urine or other matrices for nicotine testing or environmental monitoring applications by lc-ms/ms or gc/ms .

Result of Action

The binding of this compound to nAChRs results in the depolarization of neurons and the release of neurotransmitters . This can lead to various physiological effects, depending on the specific type of nAChR and its location in the body. For instance, this compound causes paralysis in crustaceans and insects, presumably by acting as an agonist on peripheral neuromuscular nAChRs .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its use as a botanical insecticide could lead to its release into the environment, and it may therefore be present in consumables other than tobacco products . Furthermore, this compound is known to be present in electronic cigarettes, which have been considered as alternatives to smoked tobacco .

Analyse Biochimique

Biochemical Properties

Anabaseine-d4 interacts with nicotinic acetylcholine receptors in the central and peripheral nervous systems . The iminium form of this compound binds to most of these receptors, but it has a higher binding affinity for receptors in the brain with an α7 subunit, as well as skeletal muscle receptors . This interaction leads to the depolarization of neurons and induces the release of both dopamine and norepinephrine .

Cellular Effects

This compound influences cell function by acting as an agonist on peripheral neuromuscular nicotinic acetylcholine receptors . This interaction causes paralysis in crustaceans and insects, but not in vertebrates

Molecular Mechanism

The molecular mechanism of this compound involves its binding to nicotinic acetylcholine receptors, leading to the depolarization of neurons . This binding interaction can cause changes in gene expression and potentially influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It is known that nicotine-induced improvements in memory-related behaviors are generally seen over narrow dose-ranges, with higher doses causing a variety of side effects that interfere with performance .

Dosage Effects in Animal Models

It is known that the intravenous LD50 of Anabaseine ranges from 11 mg/kg to 16 mg/kg in mice, depending on the enantiomer .

Metabolic Pathways

It is known that Anabaseine is a tobacco alkaloid and has been used as a biomarker of active tobacco use .

Transport and Distribution

It is known that Anabaseine is a tobacco alkaloid and has been used as a biomarker of active tobacco use .

Subcellular Localization

It is known that Anabaseine is a tobacco alkaloid and has been used as a biomarker of active tobacco use .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Anabaseine-d4 can be synthesized through a series of chemical reactions starting from deuterated precursors. One common method involves the reaction of deuterated nicotinic acid ethyl ester with N-benzoyl piperidone in a mixed aldol-like condensation reaction. This reaction yields a diketone, which rearranges in the presence of concentrated hydrochloric acid at high temperature to form anabaseine hydrochloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions as in laboratory settings but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and stability of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Anabaseine-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form tetrahydro derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Tetrahydro derivatives.

Substitution: Various substituted pyridine derivatives.

Applications De Recherche Scientifique

Anabaseine-d4 has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Nicotine: Structurally similar and also acts on nicotinic acetylcholine receptors.

Anabasine: Another alkaloid with similar receptor activity.

GTS-21 (3-(2,4-dimethoxybenzylidene)-anabaseine): A derivative of anabaseine with a more selective binding profile for α7 nicotinic acetylcholine receptors

Uniqueness: Anabaseine-d4 is unique due to its deuterated nature, which provides enhanced stability and traceability in scientific studies. This makes it particularly valuable in pharmacokinetic and pharmacodynamic research, where precise measurement and tracking are crucial .

Activité Biologique

Anabaseine-d4 is a deuterated derivative of anabaseine, an alkaloid primarily derived from certain marine worms and ants. This compound is structurally similar to nicotine and has significant biological activity, particularly as an agonist of nicotinic acetylcholine receptors (nAChRs) in both the central and peripheral nervous systems. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and implications in scientific research.

Overview of this compound

- Chemical Structure : this compound is characterized by the presence of deuterium, which enhances its stability and traceability in research applications.

- CAS Number : 1020719-05-4

- Classification : Alkaloid toxin

This compound primarily targets nAChRs, which are crucial for neurotransmission in both the central nervous system (CNS) and peripheral nervous system (PNS). The compound binds to these receptors in their iminium form, leading to the following effects:

- Depolarization of Neurons : Binding to nAChRs results in neuronal depolarization, which triggers the release of neurotransmitters.

- Influence on Cholinergic Pathways : It affects cholinergic signaling pathways involving acetylcholine, impacting various physiological functions such as muscle contraction and heart rate regulation.

Pharmacokinetics

This compound serves as an internal standard for quantifying anabasine levels in biological matrices through techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its pharmacokinetic profile is essential for understanding its absorption, distribution, metabolism, and excretion (ADME).

| Parameter | Value |

|---|---|

| LD50 (Intravenous) | 11 mg/kg - 16 mg/kg (mice) |

| Half-life | Not extensively studied |

| Metabolism | Primarily hepatic |

Cellular Effects

This compound exhibits various cellular effects due to its action on nAChRs:

- Neuromuscular Function : Enhances neuromuscular transmission by acting on peripheral nicotinic receptors.

- Memory and Cognition : Research indicates potential cognitive enhancement effects, particularly relevant in conditions such as schizophrenia.

Case Studies and Research Findings

-

Cognitive Enhancement Studies :

- A study investigated the effects of this compound on memory-related behaviors in animal models. Results indicated that low doses improved cognitive performance, while higher doses led to adverse effects such as anxiety and impaired learning abilities.

- Toxicological Assessments :

- Comparative Analysis with Nicotine :

Applications in Scientific Research

This compound has several applications across different fields:

- Biochemistry : Used as a reference standard in mass spectrometry for quantifying nicotine-related compounds.

- Neurobiology : Investigated for its role in modulating nAChR activity and its implications for neurodegenerative diseases.

- Pharmacology : Explored for potential therapeutic uses in cognitive deficits associated with psychiatric disorders.

Comparison with Similar Compounds

| Compound | Structural Similarity | Primary Action |

|---|---|---|

| Nicotine | Yes | Agonist at nAChRs |

| Anabasine | Yes | Agonist at nAChRs |

| GTS-21 | Yes | Selective α7 nAChR agonist |

Propriétés

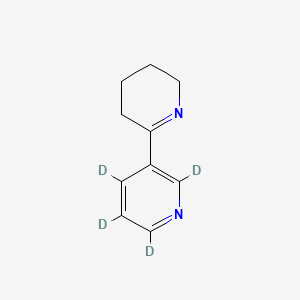

IUPAC Name |

2,3,4,6-tetradeuterio-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8H,1-2,5,7H2/i3D,4D,6D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBPMADJYNSPOA-AJEVBKBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN=C(C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C2=NCCCC2)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661788 | |

| Record name | (2',4',5',6'-~2~H_4_)-3,4,5,6-Tetrahydro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-05-4 | |

| Record name | (2',4',5',6'-~2~H_4_)-3,4,5,6-Tetrahydro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.